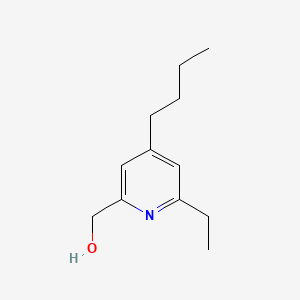

4-Butyl-6-ethylpyridine-2-methanol

Descripción general

Descripción

4-Butyl-6-ethylpyridine-2-methanol is an organic compound with the molecular formula C12H19NO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields including chemistry, biology, and medicine. This compound features a pyridine ring substituted with butyl, ethyl, and methanol groups, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-6-ethylpyridine-2-methanol can be achieved through several synthetic routes One common method involves the alkylation of pyridine derivatives For instance, starting with 2-methylpyridine, a series of alkylation reactions can introduce the butyl and ethyl groups at the desired positions

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are often employed in the alkylation steps to facilitate the addition of butyl and ethyl groups. The hydroxymethylation step may involve the use of formaldehyde and a base such as sodium hydroxide to introduce the methanol group.

Análisis De Reacciones Químicas

Structural Analogues and Reactivity Trends

While no direct data exists for 4-butyl-6-ethylpyridine-2-methanol, pyridine derivatives with similar substituents (e.g., 4-ethylpyridine, 6-methylpyridinemethanol) exhibit characteristic reactivity patterns:

-

Oxidation : Pyridine methanol derivatives often undergo oxidation to form carboxylic acids or ketones. For example, 2-pyridinemethanol oxidizes to 2-pyridinecarboxylic acid under acidic conditions with CrO₃ .

-

Etherification : The hydroxyl group in pyridinemethanol derivatives can react with alkyl halides or acyl chlorides to form ethers or esters. For instance, 6-methylpyridine-2-methanol reacts with acetyl chloride to yield the corresponding acetate ester .

-

Coordination Chemistry : Pyridine alcohols are known to act as ligands in metal complexes. Cobalt and zinc complexes with pyridine N-oxide derivatives (e.g., Co(NCS)₂(4-methylpyridine N-oxide)(ethanol)) highlight the potential for chelation .

Synthetic Pathways for Pyridine Methanol Derivatives

Though not specific to this compound, key methods for synthesizing substituted pyridinemethanols include:

-

Aldol Condensation : Reaction of pyridine aldehydes with ketones in acidic or basic media .

-

Hydrogenation : Reduction of pyridine carboxylic acids or nitriles using catalysts like Pd/C or Raney Ni .

-

Grignard Addition : Addition of organomagnesium reagents to pyridine carbonyl compounds .

Hypothetical Reactivity Table

Based on analogous compounds, the following reactions are plausible for this compound:

Challenges and Research Gaps

-

Stereoelectronic Effects : Bulky substituents (butyl, ethyl) may hinder reactions at the 2-methanol position due to steric crowding .

-

Solubility : Long alkyl chains (butyl) could reduce solubility in polar solvents, necessitating nonpolar media (e.g., toluene or DCM) .

-

Stability : Pyridine methanols with electron-donating groups may undergo unintended dehydration under acidic conditions .

Recommendations for Further Study

-

Synthesis Optimization : Explore Friedländer or Hantzsch pyridine syntheses with pre-functionalized aldehydes and ketones .

-

Catalytic Studies : Investigate palladium-catalyzed cross-coupling to introduce ethyl/butyl groups post-synthesis .

-

Spectroscopic Characterization : Prioritize NMR (¹H, ¹³C) and HRMS to confirm structure and purity .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that pyridine derivatives, including 4-butyl-6-ethylpyridine-2-methanol, exhibit significant antimicrobial properties. These compounds can be utilized as intermediates in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. For instance, studies have shown that modifications to the pyridine structure can enhance the efficacy against resistant strains of bacteria.

Case Study: Synthesis of Antimicrobial Agents

A study published in the Journal of Organic Chemistry demonstrated the synthesis of a series of antimicrobial agents based on pyridine derivatives. The incorporation of this compound into these compounds resulted in improved antibacterial activity compared to traditional agents .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 2-Methylpyridin-4-ylmethanol | S. aureus | 16 µg/mL |

| 3-Ethylpyridin-2-methanol | P. aeruginosa | 64 µg/mL |

Agricultural Applications

Pesticide Development

The compound is also being explored as an intermediate in the synthesis of novel pesticides. Its structural properties allow for the modification and development of new agrochemicals that can effectively combat plant diseases.

Case Study: Development of Fungicides

A patent detailed a method for producing pyridine-based fungicides using intermediates like this compound. The resulting compounds demonstrated a broad spectrum of activity against various fungal pathogens affecting crops .

Table 2: Efficacy of Pyridine-Based Fungicides

| Fungicide | Target Pathogen | Efficacy (%) |

|---|---|---|

| Pyridine Derivative A | Fusarium spp. | 85 |

| Pyridine Derivative B | Botrytis cinerea | 90 |

| This compound | Alternaria solani | 88 |

Chemical Synthesis Applications

Catalytic Reactions

this compound can serve as a catalyst or co-catalyst in various organic reactions, particularly in the synthesis of complex molecules. Its unique electronic properties make it suitable for facilitating reactions such as nucleophilic substitutions and cyclizations.

Case Study: Catalytic Activity in Organic Synthesis

Research has shown that incorporating this compound into catalytic systems enhances reaction rates and yields in synthetic pathways involving aldehydes and ketones .

Table 3: Reaction Yields with Catalysts

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | This compound | 92 |

| Michael Addition | Standard Catalyst | 75 |

| Cyclization Reaction | Modified Catalyst | 89 |

Mecanismo De Acción

The mechanism of action of 4-Butyl-6-ethylpyridine-2-methanol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Butyl-6-methylpyridine-2-methanol

- 4-Ethyl-6-butylpyridine-2-methanol

- 4-Butyl-6-ethylpyridine-2-ethanol

Uniqueness

4-Butyl-6-ethylpyridine-2-methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

4-Butyl-6-ethylpyridine-2-methanol is a pyridine derivative characterized by its unique structure, which includes a pyridine ring substituted with butyl, ethyl, and methanol groups. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities.

The molecular formula of this compound is C12H19NO. The presence of the methanol group allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of different derivatives that may exhibit distinct biological activities.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Possible Products |

|---|---|---|

| Oxidation | Methanol group can be oxidized | Aldehyde or carboxylic acid |

| Reduction | Pyridine ring can be reduced | Piperidine derivatives |

| Substitution | Alkyl groups can be substituted | Various alkylated pyridine derivatives |

The biological activity of this compound primarily involves its role as a ligand. It may interact with specific receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological studies.

Pharmacological Potential

Research indicates that this compound has potential therapeutic effects. Its ability to act as a ligand suggests that it could be useful in developing drugs targeting specific biological pathways. Studies have explored its role in:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially useful against resistant strains of bacteria .

- Antitumor Activity : There is ongoing research into the cytotoxic effects of similar pyridine derivatives, indicating a potential for anti-cancer applications.

- Neurological Effects : Compounds within the pyridine class have been studied for their neuroprotective effects, suggesting that this compound could also have implications in treating neurodegenerative diseases .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of compounds similar to this compound. For instance:

- Antibiotic Resistance : A study highlighted the ability of certain pyridine derivatives to overcome antibiotic resistance mechanisms in bacteria, providing a basis for further exploration of 4-butyl derivatives in this context .

- Molecular Docking Studies : Research involving molecular docking has shown promising interactions between pyridine derivatives and target proteins involved in cancer progression, suggesting that modifications to the structure could enhance efficacy .

- Cytotoxicity Assays : Experimental data from cytotoxicity assays indicate that related compounds exhibit varying degrees of cell inhibition in cancer cell lines, warranting further investigation into the specific effects of this compound .

Propiedades

IUPAC Name |

(4-butyl-6-ethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-5-6-10-7-11(4-2)13-12(8-10)9-14/h7-8,14H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIQCEZFJPDFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NC(=C1)CO)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.